molecular formula C15H18N2O3S B5837372 N,N-dimethyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

N,N-dimethyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

Cat. No.: B5837372
M. Wt: 306.4 g/mol
InChI Key: HQXCDXXOZVKUBJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfonyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N,N-dimethyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is unique due to the presence of both a sulfonyl group and a dimethylamino group attached to the naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N,N-dimethyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-16(2)15(18)11-17(3)21(19,20)14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXCDXXOZVKUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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